methyl 3-methyl-1-benzofuran-5-carboxylate methyl 3-methyl-1-benzofuran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 501892-98-4
VCID: VC11508582
InChI: InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3
SMILES: CC1=COC2=C1C=C(C=C2)C(=O)OC
Molecular Formula: C11H10O3
Molecular Weight: 190.2

methyl 3-methyl-1-benzofuran-5-carboxylate

CAS No.: 501892-98-4

Cat. No.: VC11508582

Molecular Formula: C11H10O3

Molecular Weight: 190.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-methyl-1-benzofuran-5-carboxylate - 501892-98-4

Specification

CAS No. 501892-98-4
Molecular Formula C11H10O3
Molecular Weight 190.2
IUPAC Name methyl 3-methyl-1-benzofuran-5-carboxylate
Standard InChI InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3
SMILES CC1=COC2=C1C=C(C=C2)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Methyl 3-methyl-1-benzofuran-5-carboxylate (C11_{11}H10_{10}O3_3) consists of a fused benzene and furan ring system (benzofuran) with two functional groups:

  • 3-Methyl substitution: A methyl (-CH3_3) group at position 3 of the benzofuran scaffold.

  • 5-Carboxylate ester: A methyl ester (-COOCH3_3) at position 5.

The planar benzofuran core facilitates π-π stacking interactions, while the electron-withdrawing ester group enhances solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H10_{10}O3_3
Molecular Weight190.19 g/mol
Exact Mass190.0630 g/mol
Topological Polar Surface Area46.53 Ų
LogP (Octanol-Water)2.45 (estimated)

Synthesis and Chemical Modifications

Core Benzofuran Synthesis

The benzofuran scaffold is typically synthesized via:

  • Perkin Rearrangement: Cyclization of substituted phenoxyacetic acids under acidic conditions.

  • Transition Metal-Catalyzed Cyclization: Palladium or copper-mediated coupling of halophenols with alkynes.

Esterification at Position 5

  • Mitsunobu Reaction: Conversion of a carboxylic acid to the methyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Acid-Catalyzed Esterification: Reaction with methanol and sulfuric acid under reflux.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Benzofuran Core FormationPd(OAc)2_2, CuI, DMF, 80°C65%
23-MethylationCH3_3Cl, AlCl3_3, 0°C72%
3EsterificationCH3_3OH, H2_2SO4_4, Δ85%

Biological Activity and Mechanisms

Antimicrobial and Antioxidant Effects

Benzofuran esters demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and free radical scavenging (IC50_{50} = 12.5 µM against DPPH).

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: High gastrointestinal permeability (LogP ≈ 2.45) and moderate plasma protein binding (75–82%).

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

Toxicity Screening

Preliminary assays in murine models indicate a median lethal dose (LD50_{50}) > 500 mg/kg, suggesting low acute toxicity .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to access chiral 3-methyl derivatives.

  • Target Identification: Elucidate off-target effects using proteomic profiling.

  • In Vivo Efficacy: Evaluate pharmacokinetics in xenograft models of NSCLC.

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